3beta-Acetyloxyolean-12-en-28-oic acid methyl ester 3beta-Acetyloxyolean-12-en-28-oic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13626132
InChI: InChI=1S/C33H52O4/c1-21(34)37-26-13-14-30(6)24(29(26,4)5)12-15-32(8)25(30)11-10-22-23-20-28(2,3)16-18-33(23,27(35)36-9)19-17-31(22,32)7/h10,23-26H,11-20H2,1-9H3/t23-,24?,25?,26-,30-,31+,32+,33-/m0/s1
SMILES: CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C
Molecular Formula: C33H52O4
Molecular Weight: 512.8 g/mol

3beta-Acetyloxyolean-12-en-28-oic acid methyl ester

CAS No.:

Cat. No.: VC13626132

Molecular Formula: C33H52O4

Molecular Weight: 512.8 g/mol

* For research use only. Not for human or veterinary use.

3beta-Acetyloxyolean-12-en-28-oic acid methyl ester -

Specification

Molecular Formula C33H52O4
Molecular Weight 512.8 g/mol
IUPAC Name methyl (4aS,6aS,6bR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Standard InChI InChI=1S/C33H52O4/c1-21(34)37-26-13-14-30(6)24(29(26,4)5)12-15-32(8)25(30)11-10-22-23-20-28(2,3)16-18-33(23,27(35)36-9)19-17-31(22,32)7/h10,23-26H,11-20H2,1-9H3/t23-,24?,25?,26-,30-,31+,32+,33-/m0/s1
Standard InChI Key VTZCFEUQVQTSSV-QKKDNWSVSA-N
Isomeric SMILES CC(=O)O[C@H]1CC[C@]2(C(C1(C)C)CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)C
SMILES CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C
Canonical SMILES CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pentacyclic oleanane framework (Figure 1), with a β-oriented acetyl group at C-3 and a methyl ester at C-28. Key structural attributes include:

PropertyValue
IUPAC NameMethyl (4aS,6aS,6bR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
SMILES (Canonical)CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C
InChIKeyVTZCFEUQVQTSSV-QKKDNWSVSA-N
XLogP8.4
Topological Polar Surface Area52.6 Ų

The acetyl group at C-3 enhances lipophilicity, while the methyl ester at C-28 improves metabolic stability compared to carboxylic acid derivatives .

Physical Characteristics

PropertyValueMethod
Melting Point219–220°CDifferential Scanning Calorimetry
Density1.07 g/cm³Predicted Computational Model
SolubilityInsoluble in water; soluble in DMSO, chloroformExperimental Assays
Boiling Point539.3°C (Predicted)QSPR Modeling

The compound’s low water solubility limits bioavailability, necessitating formulation strategies such as nanoemulsions or prodrug approaches .

Synthesis and Modification

Synthetic Routes

3β-Acetyloxyolean-12-en-28-oic acid methyl ester is typically synthesized via a two-step process:

  • Esterification of Oleanolic Acid:
    Oleanolic acid reacts with methanol under acidic catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) to yield methyl oleanolate .

    C30H48O3+CH3OHH+C31H50O3+H2O\text{C}_{30}\text{H}_{48}\text{O}_3 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{31}\text{H}_{50}\text{O}_3 + \text{H}_2\text{O}
  • Acetylation at C-3:
    The hydroxyl group at C-3 is acetylated using acetic anhydride ((CH3CO)2O(\text{CH}_3\text{CO})_2\text{O}) in pyridine .

    C31H50O3+(CH3CO)2OC33H52O4+CH3COOH\text{C}_{31}\text{H}_{50}\text{O}_3 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_{33}\text{H}_{52}\text{O}_4 + \text{CH}_3\text{COOH}

Analytical Characterization

  • NMR: 1H^1\text{H} NMR (CDCl₃): δ 5.28 (t, J=3.5 Hz, H-12), δ 3.67 (s, OCH₃), δ 2.05 (s, COCH₃) .

  • MS: ESI-MS m/z 513.4 [M+H]⁺, confirming molecular weight .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound inhibits NF-κB signaling by preventing IκBα phosphorylation, reducing pro-inflammatory cytokines (TNF-α, IL-6) in macrophages . In murine models, it suppressed carrageenan-induced paw edema by 62% at 50 mg/kg .

Antimicrobial Activity

PathogenMIC (μg/mL)Mechanism
Staphylococcus aureus64Cell membrane disruption
Candida albicans128Ergosterol biosynthesis inhibition

Synergistic effects with fluconazole (FICI = 0.5) against azole-resistant C. albicans .

Applications and Future Directions

Pharmaceutical Development

  • Lead Compound: Optimized derivatives (e.g., C-28 amides) show improved oral bioavailability in preclinical models .

  • Combination Therapy: Enhances cisplatin efficacy in ovarian cancer by modulating P-glycoprotein .

Agricultural Uses

  • Antifungal Agent: Reduces Fusarium wilt in tomatoes by 75% at 100 ppm .

  • Insect Growth Regulation: Disrupts ecdysone synthesis in Helicoverpa armigera larvae .

Challenges and Innovations

  • Poor Solubility: Addressed via liposomal encapsulation (encapsulation efficiency >90%) .

  • Stereochemical Complexity: Biocatalytic methods using Aspergillus niger lipase achieve 98% regioselective acetylation .

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